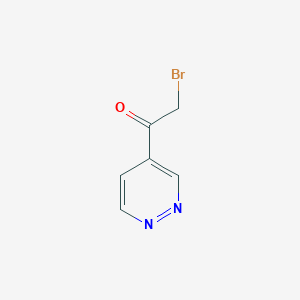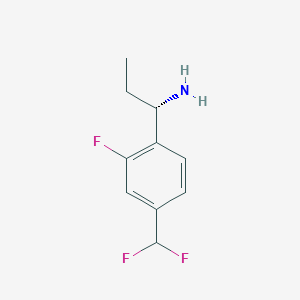
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of difluoromethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Difluoromethyl)-2-fluorobenzaldehyde and (S)-propan-1-amine.
Reaction Conditions: The key step involves the reductive amination of 4-(Difluoromethyl)-2-fluorobenzaldehyde with (S)-propan-1-amine in the presence of a reducing agent like sodium triacetoxyborohydride.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biological studies to investigate molecular interactions and pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-(Trifluoromethyl)-2-fluorophenyl)propan-1-amine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
(S)-1-(4-(Methyl)-2-fluorophenyl)propan-1-amine: Similar structure with a methyl group instead of a difluoromethyl group.
(S)-1-(4-(Chloromethyl)-2-fluorophenyl)propan-1-amine: Similar structure with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
(1S)-1-[4-(difluoromethyl)-2-fluorophenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-6(10(12)13)5-8(7)11/h3-5,9-10H,2,14H2,1H3/t9-/m0/s1 |
InChI Key |
WPVYEJLVNSCTGU-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=C(C=C1)C(F)F)F)N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


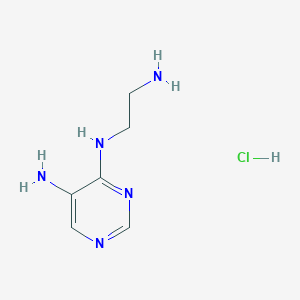
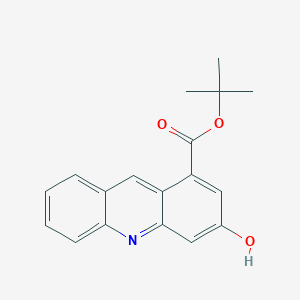
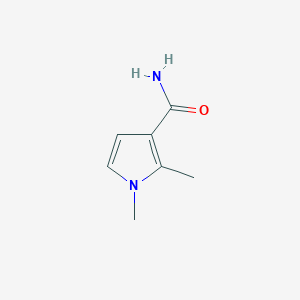
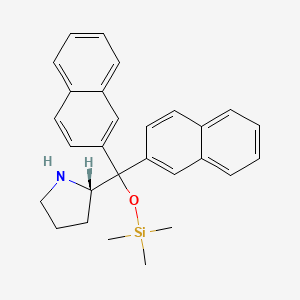
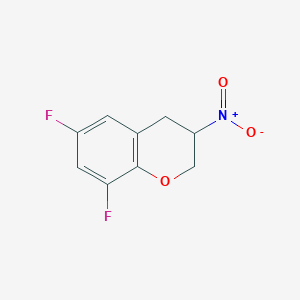
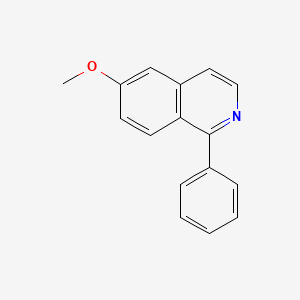



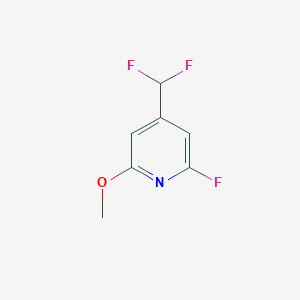
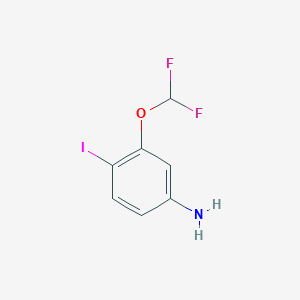
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)

